(2-Aminoethyl)(pyridin-2-ylmethyl)amine

Radiopharmaceutical chemistry Technetium-99m imaging Tridentate chelator design

Sourcing an unsymmetrical tridentate amine with a free primary amine for phosphination or radiometal chelation often means compromising on regioisomeric purity. This compound (CAS 20947-95-9) eliminates that risk: • Forms cationic [99mTc(CO)₃(L)]⁺ complexes in quantitative yield at μM levels, with 24-h stability against 10⁴-fold histidine/cysteine challenge. • Essential precursor for patented PWNN/PWNWP Ru catalysts (ester/lactone/enone hydrogenation at ≤500 ppm Ru, no added base/solvent). • Free -NH₂ enables selective mono-functionalization (Schiff base, nucleophilic substitution) to unsymmetrical tripodal ligands unavailable from N-alkylated analogs. Supplied at 95% purity with full QC documentation. In stock for immediate shipment.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 20947-95-9
Cat. No. B1280590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminoethyl)(pyridin-2-ylmethyl)amine
CAS20947-95-9
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNCCN
InChIInChI=1S/C8H13N3/c9-4-6-10-7-8-3-1-2-5-11-8/h1-3,5,10H,4,6-7,9H2
InChIKeyJAOSYYPULNBONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Aminoethyl)(pyridin-2-ylmethyl)amine: Structural Identity & Ligand Class


(2-Aminoethyl)(pyridin-2-ylmethyl)amine, systematically named N'-(pyridin-2-ylmethyl)ethane-1,2-diamine [1], is an unsymmetrical tridentate amine ligand featuring a mixed N3 donor set: one pyridinic nitrogen, one secondary aliphatic amine, and one terminal primary aliphatic amine [2]. With a molecular weight of 151.21 g/mol, a computed LogP of −0.40, and a topological polar surface area of 50.94 Ų [3], this compound occupies a distinct physicochemical niche among tridentate aminopyridine ligands. It serves both as a standalone chelator for radiopharmaceutical applications [2] and as a critical synthetic precursor for constructing unsymmetrical tripodal polyamines and amino-phosphine catalyst systems [4][5].

(2-Aminoethyl)(pyridin-2-ylmethyl)amine: Irreplaceable Donor Set & Primary Amine


Substituting (2-aminoethyl)(pyridin-2-ylmethyl)amine with an all-aliphatic tridentate amine such as diethylenetriamine (DETA) or an N-alkylated pyridylmethylethylenediamine analog introduces consequential changes in coordination chemistry, biodistribution, and downstream synthetic utility. In radiopharmaceutical applications, the replacement of one aliphatic nitrogen with a pyridinic nitrogen alters the electronic environment at the metal center and the overall lipophilicity of the resulting [M(CO)3]+ complex, producing divergent in vivo clearance and tissue retention profiles [1]. N-methylated or N,N-dimethylated analogs (e.g., N-methyl-N'-(pyridin-2-ylmethyl)ethylenediamine or N,N-dimethyl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine) lack the free primary amine that is essential for phosphination reactions required to construct PWNN/PWNWP-type amino-phosphine hydrogenation catalysts [2]. Furthermore, the primary amine terminus enables selective mono-functionalization—via Schiff base condensation or nucleophilic substitution—to generate unsymmetrical tripodal ligands with tunable arm lengths, a synthetic handle that is absent in fully substituted congeners [3]. These differences are not cosmetic; they determine whether the compound can function as a catalyst building block, a radiometal chelator with a specific pharmacokinetic profile, or a precursor for coordination chemistry with controlled nuclearity.

(2-Aminoethyl)(pyridin-2-ylmethyl)amine: Quantitative Comparative Evidence


Biodistribution Divergence vs. DETA in Tc-99m Radiopharmaceuticals

In a direct comparative study, both diethylenetriamine (DETA, ligand 1) and N-(pyridin-2-ylmethyl)ethane-1,2-diamine (ligand 2, the target compound) reacted with [99mTc(H2O)3(CO)3]+ in 0.9% saline at micromolar concentrations to form cationic complexes in quantitative yields. Both Tc-99m complexes withstood challenge with a 10⁴-fold excess of histidine or cysteine for 24 hours without decomposition or ligand exchange, and both resisted reoxidation to [99mTcO4]⁻. However, in vivo biodistribution in normal mice revealed a key divergence: the DETA-derived complex (5) exhibited rapid clearance from blood and most organs with only limited accumulation in the large intestine at 4 hours, whereas the target-compound-derived complex (6) showed retention in some tissues at the same time point [1]. This differential tissue retention is directly attributable to the replacement of one aliphatic amine donor in DETA with the pyridinic nitrogen in the target compound, which modulates the lipophilicity and electronic character of the resulting [M(CO)3]+ complex.

Radiopharmaceutical chemistry Technetium-99m imaging Tridentate chelator design

Primary Amine Enables Phosphination for Hydrogenation Catalysts

US Patent 10,173,209 B2 discloses a family of PWNN and PWNWP metal catalysts whose ligand backbone is constructed by condensing 2-pyridinecarboxaldehyde with ethylenediamine followed by NaBH₄ reduction—a reaction sequence that directly yields (2-aminoethyl)(pyridin-2-ylmethyl)amine as the intermediate [1]. The free primary amine of this intermediate is then phosphinated with chlorophosphines (ClPR₂) to generate the active PWNN ligand framework. The resulting ruthenium complexes catalyze hydrogenation of esters, lactones, enals, enones, and oils at catalyst loadings of less than 500 ppm (0.05 mol%), operating at 20–100 °C under 1–50 bar H₂ without added base and under solvent-free conditions [1]. N-methyl-N'-(pyridin-2-ylmethyl)ethylenediamine (CAS not available as free base) and N,N-dimethyl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine (CAS 133280-80-5) lack the requisite primary amine and therefore cannot undergo this phosphination step, rendering them unsuitable as precursors for this catalyst class.

Homogeneous catalysis Hydrogenation Amino-phosphine ligands

Lipophilicity & Ionization vs. N,N-Dimethyl Analog

Computed physicochemical parameters reveal significant differences between (2-aminoethyl)(pyridin-2-ylmethyl)amine and its N,N-dimethylated congener [1]. The target compound exhibits a LogP of −0.40 and LogD values of −3.99 at pH 5.5 and −2.38 at pH 7.4, reflecting substantial hydrophilicity driven by the protonatable primary and secondary amines [1]. In contrast, N,N-dimethyl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine (CAS 133280-80-5) carries a tertiary amine in place of the primary amine, eliminating one hydrogen bond donor, reducing aqueous solubility at neutral pH, and increasing membrane permeability. The target compound has two hydrogen bond donors and three hydrogen bond acceptors, whereas the N,N-dimethyl analog has only one hydrogen bond donor. The polar surface area (TPSA) of the target compound is 50.94 Ų [1], which, combined with the lower LogD, predicts distinct pharmacokinetic behavior in any context where ligand partitioning across biological membranes is relevant.

Physicochemical profiling Drug design Ligand partitioning

Cu(II) Complex Nuclearity: Arm-Length Control

The target compound is the direct precursor to 2-((2-aminoethyl)(pyridin-2-ylmethyl)amino)ethanol (compound 1 in Keypour et al., 2015), which belongs to a series of six unsymmetrical N-capped tripodal amines equipped with a 2-methylpyridyl arm and either an ethylamino, propylamino, or butylamino arm [1]. Systematic variation of the amino-arm length produces a striking structural outcome: tripodal amines with a 3-hydroxypropyl arm form Cu(II) complexes where the hydroxypropyl group acts as a weak coordinating ligand that can be readily displaced, leading to dimerized four-coordinate complexes. In contrast, amines with 2-hydroxyethyl arms (such as those derived directly from the target compound) maintain monomeric distorted square-pyramidal Cu(II) coordination. Four monomeric complexes and one dimeric complex were characterized by single-crystal X-ray diffraction, and theoretical calculations confirmed that the interaction between monomeric fragments in the dimer is very weak [1]. The Ni(II) analog study (Keypour et al., 2017) further demonstrated that arm-length variation produces either distorted square-planar or distorted octahedral Ni(II) environments [2].

Coordination chemistry Schiff base complexes Tripodal ligand design

Mixed N3 Donor Set: Tunable Metal Ion Selectivity

The seminal study by Lacoste and Martell (1964) established that polyamines containing α-pyridyl groups exhibit fundamentally different chelating tendencies compared to analogous all-aliphatic polyamines [1]. For 2-aminomethylpyridine (AMP), the Cu(II) stability constant (log K₁ = 9.2) is substantially lower than that of ethylenediamine (log K₁ = 10.6), reflecting the approximately 10⁴-fold weaker basicity of the pyridine nitrogen (pKₐ ≈ 3.15–3.46 for the pyridinium proton) compared to the aliphatic amine (pKₐ ≈ 7.23–9.87). In the target compound, the pyridine nitrogen contributes a softer, more polarizable donor with π-acceptor character, while the two aliphatic amines provide strong σ-donation. This hybrid donor set produces an intermediate coordination environment: stronger ligand field stabilization than purely pyridine-based ligands (due to the aliphatic amine donors) but with greater metal-to-ligand π-backbonding capability than all-aliphatic polyamines such as DETA [2]. The practical consequence is that the target compound forms stable complexes with softer transition metals (Cu(II), Tc(I), Re(I)) while maintaining selectivity patterns that differ from both all-aliphatic and all-pyridyl ligand frameworks.

Coordination chemistry Stability constants Donor atom effects

Catecholase Activity: N-Substitution Effects in Cu(II) Complexes

A series of mononuclear Cu(II) complexes of the type [Cu(L)Cl₂], where L represents tridentate 3N ligands including N-methyl-N'-(pyrid-2-ylmethyl)ethylenediamine (L1), N-ethyl-N'-(pyrid-2-ylmethyl)ethylenediamine (L2), N-phenyl-N'-(pyrid-2-ylmethyl)ethylenediamine (L3), N,N-dimethyl-N'-(pyrid-2-ylmethyl)ethylenediamine (L4), and N,N-diethyl-N'-(pyrid-2-ylmethyl)ethylenediamine (L5), were evaluated as functional models for catechol oxidase enzymes [1]. X-ray crystal structures of complexes 2 and 5 confirmed trigonal bipyramidal CuN₃Cl₂ coordination geometry. The catecholase activity, measured via the rate of 3,5-di-tert-butylcatechol (DTBC) oxidation to the corresponding o-quinone, followed the trend SDS micellar medium > TX-100 ≈ water > CTAB, with the specific activity governed by the stereoelectronic properties of the N-substituents—namely donor atom basicity and steric bulk [1]. Although the target compound (bearing a free –NH₂ rather than an N-alkyl group) was not directly included in this catecholase study, the systematic variation of N-substitution across L1–L5 provides a quantitative framework for predicting that the target compound's primary amine would yield distinct catalytic rates and substrate binding modes compared to N-methyl (L1), N-ethyl (L2), or N,N-dimethyl (L4) analogs. The primary amine offers both a smaller steric profile and hydrogen-bonding capability absent in tertiary amine variants, which can influence both the rate-determining step and the binding orientation of catechol substrates.

Bioinorganic chemistry Catechol oxidase mimics Steric effects in catalysis

(2-Aminoethyl)(pyridin-2-ylmethyl)amine: Research & Industrial Applications


99mTc Radiopharmaceuticals with Tunable Tissue Retention

The target compound forms cationic [99mTc(CO)₃(L)]⁺ complexes in quantitative yield at micromolar concentrations in saline, with 24-hour stability against a 10⁴-fold excess of competing ligands (histidine, cysteine) and resistance to reoxidation to pertechnetate [1]. Compared to the DETA-derived analog, the pyridine-containing complex exhibits a distinct biodistribution pattern characterized by tissue retention at 4 hours, making it suitable for applications where prolonged residence time in target tissues is desired rather than rapid total-body clearance. The ligand's primary amine also provides a conjugation handle for attachment to targeting vectors (as demonstrated by the synthesis of pyren-1-ylmethyl and quinolin-2-ylmethyl derivatives in the same study), enabling the construction of targeted diagnostic agents [1].

PWNN/PWNWP Hydrogenation Catalysts via Primary Amine Phosphination

This compound is the essential intermediate in the patented synthesis of PWNN and PWNWP ruthenium catalysts, formed by NaBH₄ reduction of the imine from 2-pyridinecarboxaldehyde and ethylenediamine, followed by phosphination of the free primary amine with chlorophosphines [2]. The resulting catalysts achieve ester, lactone, and enone hydrogenation at ≤500 ppm Ru loading, 20–100 °C, and 1–50 bar H₂ without added base or solvent [2]. N-methyl or N,N-dimethyl analogs of the compound cannot undergo this phosphination step due to the absence of a primary amine, making procurement of the correct CAS number (20947-95-9) a critical quality control checkpoint for catalyst synthesis laboratories.

Unsymmetrical Tripodal Amine Libraries with Controlled Nuclearity

The target compound serves as the direct precursor to 2-((2-aminoethyl)(pyridin-2-ylmethyl)amino)ethanol, the foundational member of a six-compound series of unsymmetrical N-capped tripodal amines in which the amino-arm length systematically controls whether Cu(II) and Ni(II) complexes adopt monomeric or dimeric structures [3][4]. Condensation with salicylaldehyde derivatives in the presence of Cu(II) or Ni(II) ions yields Schiff base complexes whose nuclearity (monomeric distorted square-pyramidal vs. dimeric four-coordinate) is determined by the arm length, as validated by single-crystal X-ray diffraction and DFT calculations [3]. This structure–property relationship is of direct relevance to the design of polynuclear catalysts, magnetic materials, and metalloenzyme models.

Catechol Oxidase Model Screening with Primary Amine Donor

Although not directly screened in the published catecholase activity series, the target compound's free primary amine provides a stereoelectronically distinct alternative to the N-methyl, N-ethyl, N-phenyl, N,N-dimethyl, and N,N-diethyl variants whose Cu(II) complexes have been structurally and kinetically characterized as catechol oxidase mimics [5]. The absence of N-alkyl steric bulk combined with the retention of an N–H hydrogen bond donor differentiates the target compound from all ligands in the published series (L1–L6), offering researchers a ligand with potentially altered substrate binding orientation and hydrogen-bonding interactions at the catalytic copper center [5].

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